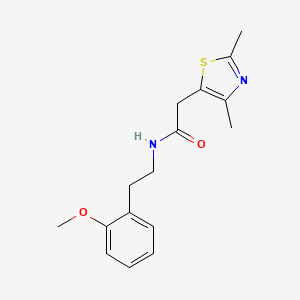

![molecular formula C26H40INO2 B2722024 1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide CAS No. 1103853-60-6](/img/structure/B2722024.png)

1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

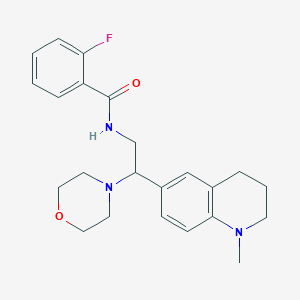

This compound is a derivative of adamantane, a type of carbon molecule that has a unique, stable structure . It includes a piperidinium group, which is a type of organic compound containing a six-membered ring with one nitrogen atom . The compound also contains an iodide ion .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the adamantane, phenoxy, and piperidinium groups . Adamantane is a three-dimensional, cage-like structure composed of carbon and hydrogen atoms . The phenoxy group is a phenol molecule where one hydrogen atom is replaced by a larger functional group . The piperidinium group contains a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the adamantane, phenoxy, and piperidinium groups . Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional derivatives .Scientific Research Applications

Catalytic Activities

Studies have demonstrated the catalytic potential of µ-oxo-bridged diiron(III) complexes, which exhibit both monooxygenase- and catalase-like activities. These complexes are efficient in oxidizing alkanes to alcohols and ketones, with a notable selectivity for tertiary hydrogen atoms, as seen in the case of adamantane. This suggests potential applications in synthetic organic chemistry and industrial processes requiring specific oxidation states or products (Ménage, Vincent, Lambeaux, & Fontecave, 1994).

Medicinal Chemistry

Organometallic osmium arene complexes have shown potent cytotoxicity towards a panel of human cancer cell lines at nanomolar concentrations. This highlights the therapeutic potential of structurally similar compounds in oncology, particularly in targeting and treating various types of cancer (Fu et al., 2010).

Materials Science

Adamantane derivatives have been explored for their ability to influence material properties, such as in the synthesis of novel compounds with potential bioactivity. These studies involve the development of adamantyl-substituted compounds, which may lead to new materials with unique physical, chemical, or biological properties (Petrović Peroković et al., 2013).

Synthetic Chemistry

Research on the adamantylation of pyridine derivatives demonstrates the synthetic versatility of adamantane-based compounds. These findings are relevant for the development of novel chemical entities with enhanced stability or specific functional properties, making them valuable in various chemical synthesis applications (Shadrikova, Golovin, & Klimochkin, 2015).

Future Directions

properties

IUPAC Name |

1-[4-(1-adamantyl)phenoxy]-3-(1,4-dimethylpiperidin-1-ium-1-yl)propan-2-ol;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40NO2.HI/c1-19-7-9-27(2,10-8-19)17-24(28)18-29-25-5-3-23(4-6-25)26-14-20-11-21(15-26)13-22(12-20)16-26;/h3-6,19-22,24,28H,7-18H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAIYOHGDOBXOI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC[N+](CC1)(C)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)

![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)

![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)

![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)